1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one
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Overview
Description
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Formation of the Pyrido[4,3-b]indole Ring: This step involves cyclization reactions to form the pyrido[4,3-b]indole ring system.
Attachment of the Phenylbutanone Side Chain: The final step involves the attachment of the phenylbutanone side chain through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Scientific Research Applications
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to the modulation of signaling pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one can be compared with other indole derivatives, such as:
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone: This compound has a similar indole core but differs in the side chain, which affects its biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H24N2O2/c1-26-17-10-11-20-18(14-17)19-15-24(13-12-21(19)23-20)22(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-11,14,23H,5,8-9,12-13,15H2,1H3 |
InChI Key |
NLFFWGOHCUVHAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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